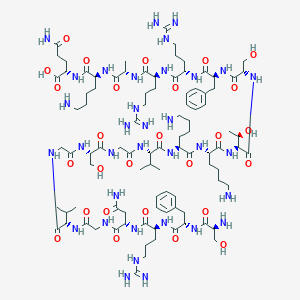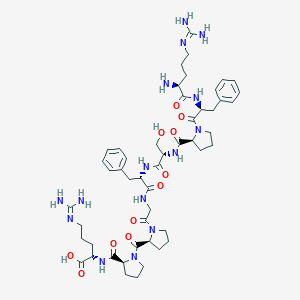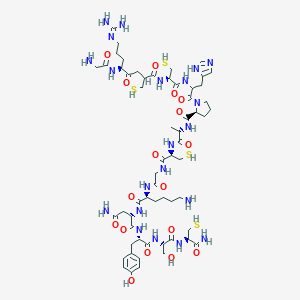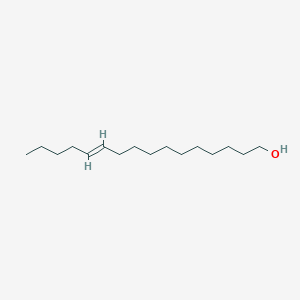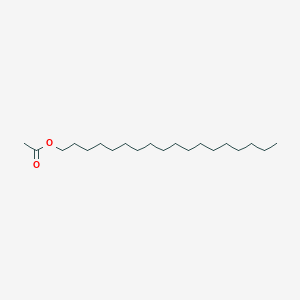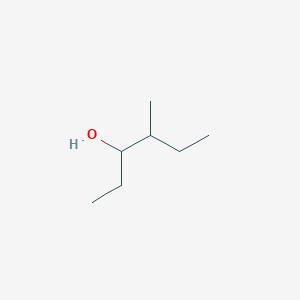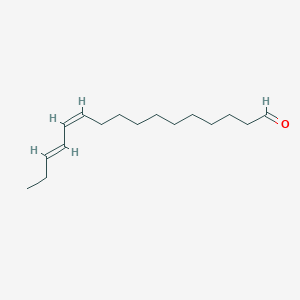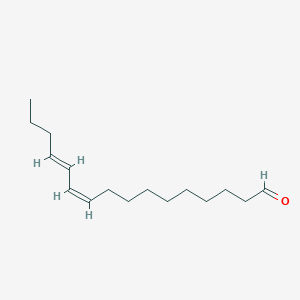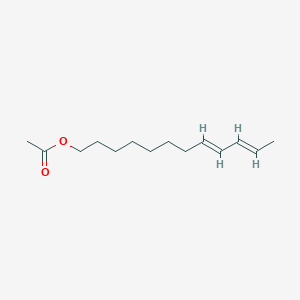
(8E,10E)-Dodeca-8,10-dienyl acetate
Overview
Description
5alpha-Pregnan-3alpha-ol-20-one is a neurosteroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. It is known for its role in modulating the central nervous system and has been studied for its potential therapeutic effects in conditions such as depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Pregnan-3alpha-ol-20-one typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) in methanol as a reducing agent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production methods for 5alpha-Pregnan-3alpha-ol-20-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Types of Reactions:
Reduction: As mentioned, 5alpha-Pregnan-3alpha-ol-20-one is synthesized through the reduction of progesterone.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products Formed:
Reduction: 5alpha-Pregnan-3alpha-ol-20-one.
Oxidation: 5alpha-Pregnan-3alpha-ol-20-one can be oxidized to form 5alpha-Pregnan-3,20-dione.
Scientific Research Applications
5alpha-Pregnan-3alpha-ol-20-one has a wide range of applications in scientific research:
Mechanism of Action
5alpha-Pregnan-3alpha-ol-20-one exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This means that it enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system. This modulation results in anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the GABA A receptor.
Pregnanolone: A stereoisomer of 5alpha-Pregnan-3alpha-ol-20-one with similar pharmacological properties.
Uniqueness: 5alpha-Pregnan-3alpha-ol-20-one is unique in its specific binding affinity and modulation of the GABA A receptor. While similar compounds like allopregnanolone and pregnanolone also modulate this receptor, 5alpha-Pregnan-3alpha-ol-20-one has distinct pharmacokinetic and pharmacodynamic profiles that make it particularly effective in certain therapeutic applications .
Properties
IUPAC Name |
[(8E,10E)-dodeca-8,10-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDSWPSEFZZOZ-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896853 | |
| Record name | (8E,10E)-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53880-51-6 | |
| Record name | (E,E)-8,10-Dodecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (8E,10E)-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8E,10E)-dodeca-8,10-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

